Aspartame - 7421-84-3

Aspartame

Catalog Number: EVT-7904597
CAS Number: 7421-84-3
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspartame is a synthetic sweetener widely used as a sugar substitute in various food and beverage products. [] It belongs to the class of artificial sweeteners known as dipeptides, composed of two amino acids: L-aspartic acid and L-phenylalanine, linked by a methyl ester bond. [, ] Aspartame is approximately 180-200 times sweeter than sucrose, making it a popular choice for low-calorie and sugar-free products. [, ] In scientific research, aspartame serves as a valuable tool in studies investigating taste perception, sweetener metabolism, and the impact of artificial sweeteners on various physiological processes. [, , ]

Source and Classification

Aspartame is classified as a non-nutritive sweetener and is categorized under artificial sweeteners. It was discovered in 1965 by chemist James M. Schlatter while he was working on an anti-ulcer drug. The compound is synthesized from its constituent amino acids, which are derived from natural sources, thus making aspartame a synthetic compound with natural origins.

Synthesis Analysis

Methods of Synthesis

Aspartame can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis.

  1. Chemical Synthesis:
    • This method involves several steps, including the protection of the amino group in L-aspartic acid, conversion to an anhydride, and coupling with the methyl ester of L-phenylalanine. The protective groups are then removed to yield aspartame. This process can produce byproducts, including a bitter-tasting isomer due to incorrect linkage during synthesis .
  2. Enzymatic Synthesis:
    • A newer approach combines enzymatic and chemical methods, utilizing enzymes such as α-amino acid ester acyl transferase to produce α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine. This intermediate is then chemically transformed into aspartame hydrochloride before being converted into aspartame .

Technical Details

The enzymatic route offers advantages such as reduced reaction steps and lower production costs compared to traditional chemical synthesis, making it more environmentally friendly .

Molecular Structure Analysis

Structure and Data

Aspartame has the molecular formula C14H18N2O5C_{14}H_{18}N_{2}O_{5} and a molecular weight of approximately 294.3 grams per mole . The structure consists of two amino acids linked by a peptide bond, with a methyl ester functional group:

  • Chemical Structure: The compound features several functional groups including amine (–NH), carboxylic acid (–COOH), and ester (–COOCH₃) groups, contributing to its sweetness and solubility properties .

Physical Properties

  • Melting Point: 246.5 °C
  • Density: 1.347 g/cm³
  • Solubility: Aspartame's solubility in water varies with pH; maximum solubility occurs at pH 2.2 (20 mg/ml at 25°C) and minimum at pH 5.2 (13.5 mg/ml at 25°C) .
Chemical Reactions Analysis

Reactions Involved

Aspartame undergoes hydrolysis in acidic or alkaline conditions, breaking down into its constituent amino acids—L-aspartic acid and L-phenylalanine—as well as methanol, which can further decompose into formaldehyde and formic acid under extreme conditions .

Technical Details

The hydrolysis reaction can be represented as follows:

Aspartame+H2OL Aspartic Acid+L Phenylalanine+Methanol\text{Aspartame}+\text{H}_2\text{O}\rightarrow \text{L Aspartic Acid}+\text{L Phenylalanine}+\text{Methanol}

This reaction highlights the instability of aspartame under certain conditions, which can affect its use in various applications.

Mechanism of Action

Process and Data

Upon ingestion, aspartame is rapidly metabolized in the small intestine by digestive enzymes into its components: L-aspartic acid, L-phenylalanine, and methanol. These metabolites are then absorbed into the bloodstream .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aspartame appears as a white, odorless crystalline powder.
  • Rotatory Power: It exhibits specific optical activity with a rotation of [α]D22=2.3°[\alpha]_{D}^{22}=2.3° in 1M hydrochloric acid .

Chemical Properties

Aspartame contains polar covalent bonds due to its amine and carboxylic groups, contributing to its solubility in water . Its stability is influenced by factors such as pH and temperature.

Applications

Scientific Uses

Aspartame is primarily used as a sweetener in various food products including:

  • Diet sodas
  • Sugar-free gums
  • Low-calorie desserts
  • Pharmaceuticals (as a flavoring agent)

Its ability to provide sweetness without calories makes it particularly valuable in weight management products and for individuals with diabetes who need to monitor their sugar intake.

Properties

CAS Number

7421-84-3

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

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